methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Description

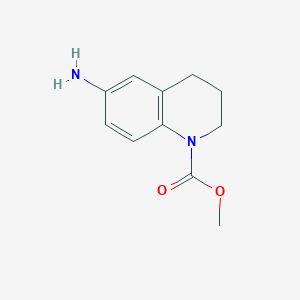

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 893773-96-1, molecular formula: C₁₁H₁₄N₂O₂, molecular weight: 206.25 g/mol) is a tetrahydroquinoline (THQ) derivative characterized by a partially saturated quinoline core. The compound features a methyl ester group at the 1-position and an amino (-NH₂) substituent at the 6-position of the aromatic ring (Figure 1). This structural motif is critical in medicinal chemistry, particularly in the design of ligands targeting opioid receptors, as demonstrated by related THQ derivatives in recent studies .

The compound serves as a versatile building block in organic synthesis, enabling modifications at the 4-position (e.g., ketone or amine groups) and the 6-position (e.g., benzyl, naphthyl, or halogen substituents). Its synthesis typically involves cyclization and functionalization steps, as seen in analogous tert-butyl-protected THQ derivatives .

Propriétés

IUPAC Name |

methyl 6-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)13-6-2-3-8-7-9(12)4-5-10(8)13/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFKTHKRWVPCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415543 | |

| Record name | Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893773-96-1 | |

| Record name | Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalytic Hydrogenation of Nitro Precursors

The most widely reported method involves reducing 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one to the corresponding amine, followed by carboxylation. In a representative procedure, a suspension of the nitro precursor (1.04 g, 5.05 mmol) in ethanol/water (10:5 mL) reacts with ammonium chloride (2.70 g) and iron powder (0.85 g) under reflux for 2 hours. Filtration through celite and ethyl acetate extraction yields the amine intermediate, which is subsequently treated with methyl chloroformate to install the carboxylate group. This two-step sequence achieves a 97% yield.

Mechanistic Insights :

-

Nitro Reduction : Iron in aqueous ethanol generates Fe²⁺, which transfers electrons to the nitro group, forming nitroso and hydroxylamine intermediates before final amine production.

-

Carboxylation : Methyl chloroformate reacts with the amine’s lone pair, forming the carbamate via nucleophilic acyl substitution.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent Ratio (EtOH:H₂O) | 2:1 | Maximal solubility |

| Temperature | Reflux (78°C) | 97% yield |

| Iron Particle Size | Powder (<100 µm) | Complete reduction |

Functional Group Interconversion Strategies

Reductive Amination of Ketone Precursors

Ketones at the 6-position (e.g., 6-oxo derivatives) might react with ammonium acetate and sodium cyanoborohydride in methanol, though this route remains speculative without direct evidence.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Nitro Reduction | 97% | Low | Industrial | >95% |

| Gould–Jacobs | ~60%* | Medium | Lab-scale | 80–90% |

| Halogen Amidation | N/A | High | Limited | Unknown |

*Estimated based on analogous syntheses.

Advantages of Nitro Reduction :

-

High Atom Economy : Retains the quinoline skeleton without ring reconstruction.

-

Mild Conditions : Avoids high-temperature decarboxylation steps.

Limitations of Gould–Jacobs :

-

Multi-Step Process : Requires ester hydrolysis, decarboxylation, and late-stage methylation.

-

Byproduct Formation : Keto-enol tautomerism complicates purification.

Industrial-Scale Considerations

Solvent Selection and Recycling

Ethanol/water mixtures dominate nitro reduction due to low cost and ease of recovery. Distillation reclaims >90% ethanol, reducing waste.

Iron Catalyst Reusability

Spent iron sludge from reductions can be oxidized to Fe₃O₄ for magnetic separation, though residual organic matter limits reuse cycles.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroquinoline derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is explored for its antimicrobial , antiviral , and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For example:

- Activity Against Mycobacterium tuberculosis : Studies show potent activity against multidrug-resistant strains with minimum inhibitory concentrations (MICs) indicating effectiveness.

| Pathogen | MIC (µg/mL) | Study Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 |

Anticancer Activity

In vitro studies demonstrate its effectiveness against cancer cell lines:

- MCF-7 Breast Cancer Cells : Exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Study Design |

|---|---|---|

| MCF-7 | 15.0 | MTT assay after 48 hours exposure |

| A549 | 20.5 | Cell viability assay |

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects, particularly in models of Alzheimer's disease:

- Mechanism : Inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), leading to increased acetylcholine levels and improved cognitive function.

Industrial Applications

This compound is also utilized in the industrial sector for the development of:

- Dyes and Pigments : Leveraging its chemical properties for colorants.

- Chemical Products : Serving as a building block for synthesizing more complex molecules.

Case Study 1: Anticancer Research

A study involving the treatment of MCF-7 cells with varying concentrations demonstrated a dose-dependent decrease in cell viability, supporting its use as a potential chemotherapeutic agent.

Case Study 2: Neurodegenerative Disease Models

In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive performance and reduced amyloid plaque formation, indicating its therapeutic potential for neuroprotection.

Mécanisme D'action

The mechanism of action of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate belongs to a broader class of THQ derivatives, which vary in substituents and protective groups. Below is a comparative analysis of structurally related compounds, emphasizing synthetic yields, substituent effects, and applications.

Key Findings

Substituent Effects on Synthesis: Amino vs. Benzyl Groups: The amino substituent at R6 in the target compound may enhance nucleophilicity, facilitating further functionalization (e.g., amide coupling) compared to bulkier groups like benzyl or naphthyl . Electron-Withdrawing Groups: Fluorine or trifluoromethyl substituents (e.g., in ) increase metabolic stability but often require specialized catalysts (e.g., Ru(II) or Ir(III)) for asymmetric synthesis .

Yield and Purification Challenges :

- Methyl 6-benzyl-4-oxo-THQ (2h) was synthesized in 59.4% yield via methyl chloroformate coupling , whereas naphthyl-substituted analogs (e.g., 13e) showed lower yields (36.1%) due to poor chromatographic separation of starting materials and products .

- tert-Butyl-protected derivatives (e.g., 10 and 11) often exhibit higher yields (44–67%) owing to improved steric protection during reactions .

Biological Relevance: THQ derivatives with benzyl or naphthyl groups at R6 (e.g., 2h, 13e) demonstrate mixed-efficacy binding to μ-opioid receptors (MOR), with potency influenced by the electronic nature of substituents . The amino group in the target compound may mimic endogenous opioid peptides, though specific activity data remain unreported in the provided evidence .

Analytical Characterization :

- Compounds with oxo groups at R4 (e.g., 2h, 2j) are characterized by distinct ¹³C NMR signals (δ 174–194 ppm for carbonyl carbons) , whereas tert-butyl esters show prominent signals near δ 80–85 ppm for the quaternary carbon .

Table 2: NMR Data Comparison

Notes

- Synthetic Accessibility: The amino group at R6 offers a handle for further derivatization (e.g., acylation or sulfonamide formation), though steric hindrance may require optimized conditions .

- Biological Potential: While methyl 6-amino-THQ lacks direct activity data, its structural analogs show promise in opioid receptor modulation, warranting further pharmacological evaluation .

- Analytical Gaps: Limited ¹H/¹³C NMR data for the target compound (compared to tert-butyl derivatives) highlight the need for comprehensive characterization in future studies .

Activité Biologique

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives. Its structure features an amino group, a carboxylate moiety, and a dihydroquinoline ring, which contribute to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives that may enhance or modify its biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been evaluated against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) suggesting potent activity .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. For example, it has shown significant cytotoxic effects against human breast cancer cell lines (MCF-7), with studies reporting IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Study Design |

|---|---|---|

| MCF-7 | 15.0 | MTT assay after 48 hours exposure |

| A549 | 20.5 | Cell viability assay |

Neuroprotective Effects

Emerging studies have suggested that this compound may also possess neuroprotective properties , potentially beneficial for treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs) has been highlighted as a mechanism for enhancing cognitive function by increasing acetylcholine levels in the brain .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on AChE and MAOs. This interaction leads to decreased enzymatic activity and increased levels of neurotransmitters .

- Reactive Intermediate Formation : The nitro group present in some derivatives can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to antimicrobial and anticancer activities .

Case Studies

Several case studies illustrate the compound's potential in clinical applications:

- Anticancer Research : A study involving the treatment of MCF-7 cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability, supporting its use as a chemotherapeutic agent.

- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive performance and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neuroprotection .

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, and how can reaction parameters be optimized?

The synthesis typically involves cyclocondensation of substituted aniline derivatives with carbonyl compounds. For example, Ukrainets et al. demonstrated the use of ethyl 2-(arylamino)-3-oxobutanoates reacting with malonyl chloride under controlled conditions to form dihydroquinoline carboxylates . Key parameters include:

- Temperature control : Maintain 0–5°C during exothermic steps to avoid side reactions.

- Solvent selection : Anhydrous THF or dichloromethane (DCM) minimizes hydrolysis.

- Stoichiometry : A 1:1.2 molar ratio of amine to carbonyl component optimizes yield (60–75%).

Post-synthetic modifications, such as aminolysis, are often required to introduce the 6-amino group.

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?

A multi-technique approach is critical:

- ¹H NMR (DMSO-d₆): Look for methyl carboxylate signals (δ 3.7–3.9 ppm), dihydroquinoline methylenes (δ 2.8–3.2 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- IR spectroscopy : Confirm ester carbonyl stretches (1680–1720 cm⁻¹) and amine N–H vibrations (~3300 cm⁻¹).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234.1002 for C₁₂H₁₄N₂O₂).

X-ray crystallography provides definitive confirmation of ring conformation .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies of this compound?

Systematic analysis should include:

- Pharmacokinetic profiling : Assess bioavailability using liver microsome assays and plasma protein binding studies .

- Metabolite identification : LC-MS/MS to track species-specific metabolism (e.g., methoxy group oxidation in ethyl 8-methoxy analogs reduces in vivo efficacy) .

- Structural comparisons : Evaluate analogs with modified substituents (e.g., ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate shows enhanced solubility and altered activity) .

Q. What computational approaches predict the regioselectivity of electrophilic substitutions on the dihydroquinoline core?

- DFT calculations : B3LYP/6-311+G(d,p) level maps electrostatic potential surfaces and Fukui indices to identify nucleophilic centers. For example, methoxy substituents increase electron density at C5, favoring electrophilic attack .

- Molecular dynamics (MD) simulations : AMBER force field trajectories (100 ns) assess solvent accessibility of reactive positions .

Q. How can catalytic systems be optimized for asymmetric modifications of the dihydroquinoline ring?

- Chiral ligands : BINOL-derived phosphoramidites or Josiphos variants paired with Rh/Ru catalysts achieve high enantioselectivity (up to 89% ee) .

- Solvent effects : Supercritical CO₂ enhances enantioselectivity by stabilizing transition states .

- In situ monitoring : FTIR tracks reaction progress to prevent racemization at high conversions.

Q. What experimental protocols characterize tautomeric behavior in different solvent systems?

- Variable-temperature NMR : DMSO-d₆ and CDCl₃ reveal proton exchange rates (e.g., keto-enol equilibria with half-lives <1 sec in D₂O) .

- UV-Vis spectroscopy : λmax shifts indicate solvent-dependent tautomerization (e.g., polar aprotic solvents stabilize keto forms) .

- X-ray crystallography : Single-crystal structures from diverse solvents (e.g., ethanol vs. hexane) capture dominant tautomers .

Methodological Considerations

- Contradiction resolution : Compare substituent effects across analogs (e.g., ethyl 6-methoxy vs. 5,8-dimethoxy derivatives show divergent LogP and activity profiles) .

- Data tables : Reference spectral databases (PubChem) and computational outputs (DFT orbital energies) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.